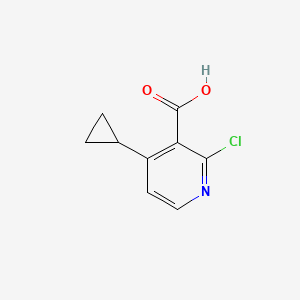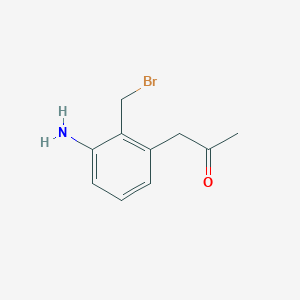
2-Chloro-4-cyclopropylnicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-4-cyclopropylpyridine-3-carboxylic acid is a chemical compound with the molecular formula C9H8ClNO2 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
The synthesis of 2-chloro-4-cyclopropylpyridine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction, can be employed to synthesize this compound . This reaction typically involves the use of boron reagents and palladium catalysts under mild and functional group tolerant conditions .
Chemical Reactions Analysis
2-chloro-4-cyclopropylpyridine-3-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Coupling Reactions: As mentioned earlier, the Suzuki–Miyaura coupling reaction is a key reaction for this compound.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-chloro-4-cyclopropylpyridine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions.
Industry: The compound can be used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-4-cyclopropylpyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context in which the compound is used. For instance, in biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects .
Comparison with Similar Compounds
2-chloro-4-cyclopropylpyridine-3-carboxylic acid can be compared with other similar compounds, such as:
4-chloro-pyridine-2-carboxylic acid: This compound has a similar structure but lacks the cyclopropyl group.
2-chloro-4-cyclopropylnicotinic acid: This is another closely related compound with slight structural differences.
The uniqueness of 2-chloro-4-cyclopropylpyridine-3-carboxylic acid lies in its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H8ClNO2 |
|---|---|
Molecular Weight |
197.62 g/mol |
IUPAC Name |
2-chloro-4-cyclopropylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H8ClNO2/c10-8-7(9(12)13)6(3-4-11-8)5-1-2-5/h3-5H,1-2H2,(H,12,13) |
InChI Key |
KFOZJVFENIPOMH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C(C(=NC=C2)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-(2-((4-Carbamimidoylphenylamino)methyl)-7-ethyl-3-methyl-6-(N-(pyridin-2-yl)formamido)-2,3-dihydro-1H-benzo[d]imidazol-1-yl)propanoic acid](/img/structure/B14050658.png)






